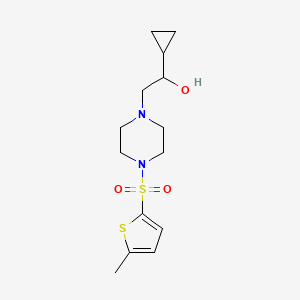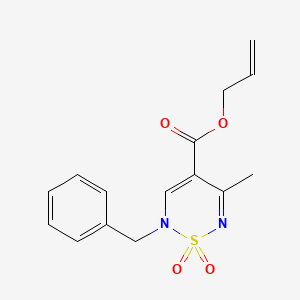
2-氨基-3-甲氧基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C7H10N2O3S and its molecular weight is 202.23. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤应用
-
抗肿瘤磺胺类药物:磺胺类化合物库中的化合物,包括 2-氨基-3-甲氧基苯磺酰胺的衍生物,在基于细胞的抗肿瘤筛选试验中显示出良好的前景。值得注意的是,由于其强大的细胞周期抑制特性,某些衍生物已进入临床试验,显示出作为溶瘤剂的潜力 (Owa 等,2002)。
-
癌症的光动力疗法:一种含有苯磺酰胺基团的锌酞菁衍生物表现出较高的单线态氧量子产率,使其成为癌症治疗中光动力疗法的有希望的候选者。其强大的荧光特性和高单线态氧量子产率特别适用于 II 型光动力学机制 (Pişkin、Canpolat 和 Öztürk,2020)。
-
潜在的抗癌剂:已经合成并评估了含有 4-甲氧基苯磺酰胺基团的氨噻唑-芍药酚衍生物,显示出对多种癌细胞系的高抗癌潜力。其中,特定的衍生物表现出有效的抑制活性,并且在某些方面优于标准治疗方法,如 5-氟尿嘧啶 (Tsai 等,2016)。
药物开发和合成
-
拮抗剂的开发:对 YM-12617(一种与 2-氨基-3-甲氧基苯磺酰胺在结构上相关的化合物)的研究表明,它是一种有效的突触后 α1-肾上腺素受体拮抗剂。这项研究有助于了解肾上腺素受体拮抗剂,这在心血管药物开发中很重要 (Honda、Takenaka、Miyata-Osawa、Terai 和 Shiono,1985)。
-
蛋白激酶抑制剂的合成:通过加入 4-甲氧基苯磺酰胺组分,改进了蛋白激酶抑制剂 KN-93 的合成方法。这些新方法更方便、更高效,为激酶抑制剂的研究领域做出了贡献 (Bruno 等,2010)。
-
磺胺类药物的分析:关于磺胺类药物与微管蛋白秋水仙碱结合位点结合的研究重点关注了与 2-氨基-3-甲氧基苯磺酰胺在结构上相似的化合物,如 E7010。这些研究提供了这些药物与微管蛋白相互作用的见解,有助于了解其作用机制 (Banerjee 等,2005)。
未来方向
While specific future directions for 2-Amino-3-methoxybenzenesulfonamide are not mentioned in the literature, there is ongoing research into the development of new molecules with potent activity against otherwise highly resistant pathogens . This suggests that there may be potential for further exploration and development of this compound in the future.
作用机制
Target of Action
The primary target of 2-Amino-3-methoxybenzenesulfonamide is carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
2-Amino-3-methoxybenzenesulfonamide interacts with its target, carbonic anhydrase, via a coordination bond between the negatively charged nitrogen of its alkylated amino group and the Zn(II) in the active site of the enzyme . This binding reaction is linked to the deprotonation of the amino group and protonation of the Zn(II)-bound hydroxide .
Result of Action
The binding of 2-Amino-3-methoxybenzenesulfonamide to carbonic anhydrase inhibits the enzyme’s activity, which can lead to a decrease in the production of bicarbonate and protons from carbon dioxide . This could potentially affect various physiological processes that rely on the rapid interconversion of these species.
生化分析
Biochemical Properties
2-Amino-3-methoxybenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to the structure of the compound, which typically involves a central sulfur atom, two doubly bonded oxygens, and a nitrogen atom .
Cellular Effects
The effects of 2-Amino-3-methoxybenzenesulfonamide on various types of cells and cellular processes are diverse. It influences cell function by interacting with different cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of bacterial cells, sulfonamides can modify, degrade, or even use certain bacteria as nutrients .
Molecular Mechanism
The mechanism of action of 2-Amino-3-methoxybenzenesulfonamide at the molecular level involves binding interactions with biomolecules and changes in gene expression . It exerts its effects through the formation of a coordination bond between the negatively charged nitrogen of its alkylated amino group and a metal ion in the active site of an enzyme .
Temporal Effects in Laboratory Settings
The effects of 2-Amino-3-methoxybenzenesulfonamide over time in laboratory settings are complex. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
2-Amino-3-methoxybenzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . Specific details on these interactions and effects are currently limited.
Transport and Distribution
The transport and distribution of 2-Amino-3-methoxybenzenesulfonamide within cells and tissues involve various transporters or binding proteins
Subcellular Localization
The subcellular localization of 2-Amino-3-methoxybenzenesulfonamide and any effects on its activity or function are complex and can involve various targeting signals or post-translational modifications . Specific details on these processes are currently limited.
属性
IUPAC Name |
2-amino-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEDJEWRTBCQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B3006851.png)


![Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006856.png)

![4-(((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B3006858.png)

![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B3006861.png)
![6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3006863.png)



![2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol](/img/structure/B3006869.png)

